3-[Ethyl(methyl)amino]propanoic acid hydrochloride, also known by its IUPAC name, is a compound with significant biochemical relevance, particularly in pharmaceutical applications. This compound is noted for its role as an intermediate in the synthesis of biphosphonate drugs, which are used in the treatment of osteoporosis and other bone-related conditions. The molecular formula for this compound is with a molecular weight of 165.64 g/mol. Its CAS number is 1095030-20-8, and it is classified under organic compounds that contain amino groups.
The synthesis of 3-[Ethyl(methyl)amino]propanoic acid hydrochloride can be achieved through several methods, primarily involving the reaction of ethyl acrylate with amines. A common method includes a Michael addition reaction where ethyl acrylate reacts with n-amylamine to form an intermediate, which is subsequently treated with formaldehyde and formic acid to yield the final product.
The molecular structure of 3-[Ethyl(methyl)amino]propanoic acid hydrochloride features a propanoic acid backbone with an ethyl and methyl amino group substitution. Its structural representation can be described as follows:
This structure indicates the presence of both an amine group and a carboxylic acid group, which are crucial for its biological activity.
3-[Ethyl(methyl)amino]propanoic acid hydrochloride can undergo various chemical reactions:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 3-[Ethyl(methyl)amino]propanoic acid hydrochloride primarily involves its role as an intermediate in the synthesis of ibandronate sodium, a drug that inhibits osteoclast activity and reduces bone resorption. This action occurs through:
This mechanism highlights its importance in treating osteoporosis and related bone diseases.
3-[Ethyl(methyl)amino]propanoic acid hydrochloride has diverse applications in scientific research and industry:
This compound's multifaceted roles underscore its significance in both academic research and practical applications within medicinal chemistry.
The synthesis of 3-[ethyl(methyl)amino]propanoic acid hinges on Michael addition reactions between amines and acrylic acid derivatives. Specifically, N-ethylmethylamine acts as a nucleophile that attacks the β-carbon of methyl acrylate or acrylic acid, forming a C–N bond at the propanoic acid's β-position. This conjugate addition exploits the electron-deficient nature of α,β-unsaturated carbonyl systems, where the carbonyl group stabilizes the intermediate enolate [2] [10]. Industrially, this reaction proceeds under mild conditions (25–50°C) without catalysts, though yields improve with pH control (pH 8–9) to balance nucleophile reactivity and electrophile stability [6].
Table 1: Michael Addition Parameters for 3-[Ethyl(methyl)amino]propanoic Acid Synthesis
Nucleophile | Electrophile | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
N-Ethylmethylamine | Methyl acrylate | 25 | 8–12 | 78 |
N-Ethylmethylamine | Acrylic acid | 50 | 6–8 | 85 |
N-Ethylmethylamine | Acrylonitrile | 40 | 10 | 70 |
Post-addition, hydrolysis (for ester precursors) or direct isolation yields the free acid. Critical to purity is suppressing 1,2-addition byproducts, achieved by avoiding strong bases that favor carbonyl attack [10].
Alternative routes employ alkylation-carboxylation cascades on β-amino nitriles or haloalkanoic acids. In one approach, chloroacetic acid undergoes N-alkylation with N-ethylmethylamine, followed by Arndt-Eistert homologation to extend the carbon chain. This method introduces the carboxylic acid group via:
Table 2: Alkylation-Carboxylation Methods Comparison
Starting Material | Reagent | Key Step | Yield (%) | Purity (%) |
---|---|---|---|---|
Ethyl chloroacetate | N-Ethylmethylamine | Direct alkylation | 65 | 92 |
Diethyl malonate | Ethyl iodoacetate | Alkylation-decarboxylation | 80 | 98 |
The malonate route achieves superior regioselectivity due to the dual electron-withdrawing groups stabilizing the enolate. However, it requires harsh decarboxylation (140–160°C), complicating purification [3].
Conversion to the hydrochloride salt enhances crystallinity and stability. Key considerations include:
Table 3: Solvent Impact on Hydrochloride Salt Crystallization
Solvent System | Crystal Morphology | Hygroscopicity (wt% H₂O uptake) | Yield (%) |
---|---|---|---|
Ethanol/diethyl ether | Needles | 0.8 | 90 |
Acetone | Cubic | 1.2 | 85 |
Isopropanol/ethyl acetate | Plates | 0.7 | 88 |
Antisolvent addition rates critically impact crystal size; rapid addition induces fines (<50 µm), while controlled dosing (1 mL/min) yields larger particles (>200 µm) ideal for filtration [3].
Scalable production demands optimization of:
Table 4: Scale-Up Parameters for Industrial Production
Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Industrial Scale (10,000 L) |
---|---|---|---|
Temperature control | ±1°C | ±2°C | ±2°C |
Mixing time (min) | 0.5 | 5 | 30 |
P/V (kW/m³) | 0.5 | 1.0 | 1.5 |
Batch cycle time (h) | 10 | 12 | 14 |
Solid-phase synthesis (SPS) anchors N-ethylmethylamine to resins (e.g., 2-chlorotrityl chloride), enabling iterative coupling with protected propanoic acid units. Advantages include:
Limitations arise from resin loading capacity (typically 0.5–1.5 mmol/g), capping practical yields at ~50% for decamers [5].
Solution-phase synthesis excels in scalability:
Table 5: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Scale limit | <10 g | >100 kg |
Typical yield (final) | 40–60% | 80–90% |
Purity | >95% (after cleavage) | >98% (after crystallization) |
Purification method | Resin washing | Crystallization/Chromatography |
Scalability | Low (automation-dependent) | High |
Flexibility for analogs | High | Moderate |
SPS suits research-scale analog libraries, while solution-phase methods dominate bulk API manufacturing [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7